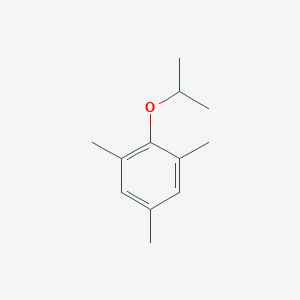
Benzene, 1,3,5-trimethyl-2-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3,5-trimethyl-2-(1-methylethoxy)- is a chemical compound commonly known as MTMT. It is a colorless liquid with a sweet odor and is primarily used as a solvent in various industrial applications. MTMT is synthesized by reacting 3,5-dimethylphenol with 2-methyl-1-propene in the presence of an acid catalyst. In recent years, there has been a growing interest in the scientific research application of MTMT due to its potential as a biological and chemical agent.
Mechanism Of Action
The mechanism of action of MTMT is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell growth and replication. MTMT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, MTMT has been found to inhibit the activity of various protein kinases, which are involved in cell signaling and regulation.
Biochemical And Physiological Effects
MTMT has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in various cancer cell lines. MTMT has also been shown to inhibit the growth and replication of various viruses, including HIV and hepatitis B. In addition, MTMT has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
MTMT has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive compared to other organic compounds. In addition, it has been shown to be effective in a variety of chemical reactions and biological assays. However, MTMT has some limitations as well. It is highly flammable and can be toxic if ingested or inhaled. In addition, it may react with other chemicals in unexpected ways, leading to unpredictable results.
Future Directions
There are several future directions for research on MTMT. One area of interest is the development of MTMT as a therapeutic agent for the treatment of cancer and other diseases. Researchers are also exploring the potential of MTMT as a tool for studying various biological processes, such as protein-protein interactions and signal transduction pathways. In addition, there is ongoing research on the synthesis of new derivatives of MTMT with improved properties and efficacy.
Synthesis Methods
MTMT is synthesized through a reaction between 3,5-dimethylphenol and 2-methyl-1-propene in the presence of an acid catalyst. The reaction takes place in a three-step process: (1) protonation of the phenol group, (2) nucleophilic attack of the double bond of the propene, and (3) deprotonation of the intermediate to form MTMT. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 atm.
Scientific Research Applications
MTMT has been the subject of extensive scientific research due to its potential as a biological and chemical agent. It has been found to exhibit antitumor, antiviral, and antibacterial properties. In addition, MTMT has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, HIV, and hepatitis. MTMT has also been used as a reagent in various chemical reactions, including the synthesis of various organic compounds.
properties
CAS RN |
13605-05-5 |
|---|---|
Product Name |
Benzene, 1,3,5-trimethyl-2-(1-methylethoxy)- |
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H18O/c1-8(2)13-12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 |
InChI Key |
MXDPTGJZVQFULC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OC(C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC(C)C)C |
Other CAS RN |
13605-05-5 |
synonyms |
Benzene,1,3,5-trimethyl-2-(1-methylethoxy)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



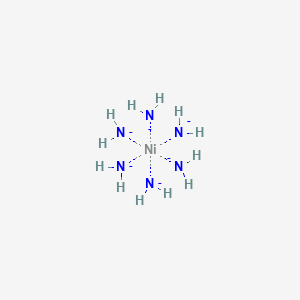


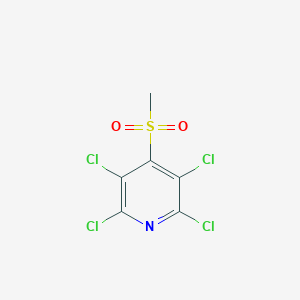



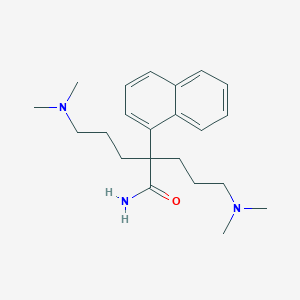
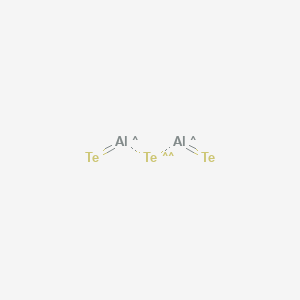
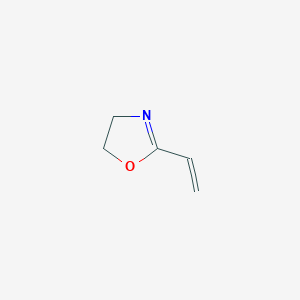
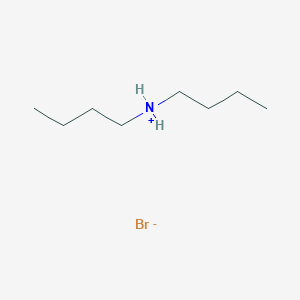
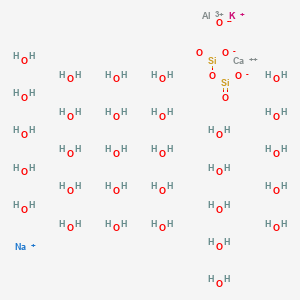
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
